MFCD06474520

Description

MFCD06474520 (CAS 56469-02-4) is a heterocyclic organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It is classified as a 3,4-dihydroisoquinolin-1(2H)-one derivative, characterized by a bicyclic aromatic framework with a ketone functional group.

Key physicochemical properties include:

- Boiling Point: 364.8±42.0°C (predicted)

- LogP (Octanol-Water Partition Coefficient): 1.34 (XLOGP3)

- Topological Polar Surface Area (TPSA): 46.17 Ų

- Hydrogen Bond Donors/Acceptors: 1/3

- Solubility: 0.24 mg/mL in water (ESOL prediction)

Synthetic routes for this compound involve cyclization reactions, such as the base-catalyzed condensation of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone with methylating agents under mild conditions (e.g., DMF, K₂CO₃, iodomethane), yielding the product with >90% purity .

Properties

IUPAC Name |

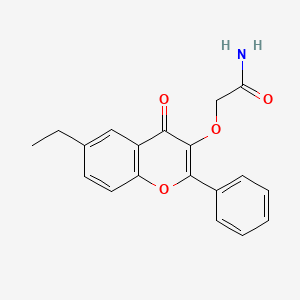

2-(6-ethyl-4-oxo-2-phenylchromen-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-12-8-9-15-14(10-12)17(22)19(23-11-16(20)21)18(24-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHASLCKHANYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06474520 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: MFCD06474520 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure optimal reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD06474520 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD06474520 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound’s structure allows it to bind to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MFCD06474520 is compared below with three structurally analogous compounds (CAS 1761-61-1, 905306-69-6, and 1046861-20-4) to highlight differences in synthesis, properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences :

Synthetic Accessibility :

- This compound is synthesized via straightforward alkylation (93.75% yield), whereas (3-Bromo-5-chlorophenyl)boronic acid requires palladium-catalyzed cross-coupling, which is cost-intensive but offers high regioselectivity .

- 2-(4-Nitrophenyl)benzimidazole utilizes a recyclable A-FGO catalyst, aligning with green chemistry principles .

In contrast, 5-Methoxypyridin-2-yl methanamine’s amine group facilitates blood-brain barrier penetration, relevant to CNS drug design .

Thermal Stability :

- This compound exhibits higher predicted boiling points (364.8°C) compared to the nitro-substituted benzimidazole derivative (CAS 1761-61-1, 298°C), suggesting greater thermal resilience .

Comparison with Functionally Similar Compounds

Critical Insights :

- Solubility Challenges: this compound’s low aqueous solubility (0.24 mg/mL) limits its bioavailability, necessitating formulation improvements such as salt formation or nanocarrier systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.